molecular formula C14H13IN4 B2606614 4-(Dimethylamino)-2-(4-iodoanilino)nicotinonitrile CAS No. 339102-83-9

4-(Dimethylamino)-2-(4-iodoanilino)nicotinonitrile

Cat. No.: B2606614
CAS No.: 339102-83-9
M. Wt: 364.19
InChI Key: ITSBTKCFGGFLPH-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-2-(4-iodoanilino)nicotinonitrile is an organic compound that features a nicotinonitrile core substituted with dimethylamino and iodoanilino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-2-(4-iodoanilino)nicotinonitrile typically involves multi-step organic reactions. One common approach includes:

    Starting Materials: 4-Iodoaniline and 2-chloronicotinonitrile.

    Reaction Steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:

    Catalyst Optimization: Using more efficient catalysts to speed up the reaction.

    Reaction Conditions: Adjusting temperature, pressure, and solvent to maximize yield.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-2-(4-iodoanilino)nicotinonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The iodo group can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: It can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiols can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products depend on the nucleophile used, e.g., azides or thiols.

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced forms with hydrogenated functional groups.

Scientific Research Applications

4-(Dimethylamino)-2-(4-iodoanilino)nicotinonitrile has several applications in scientific research:

    Medicinal Chemistry: Potential use as a precursor for drug development, particularly in targeting specific receptors or enzymes.

    Material Science: Utilized in the synthesis of organic semiconductors or other advanced materials.

    Biological Studies: Employed in studying biological pathways and interactions due to its unique structure.

Mechanism of Action

The mechanism of action for 4-(Dimethylamino)-2-(4-iodoanilino)nicotinonitrile involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can enhance binding affinity, while the iodoanilino group can facilitate specific interactions. These interactions can modulate biological pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Iodoaniline
  • 4-Iodo-N,N-dimethylaniline
  • N-[dimethylamino-(4-iodoanilino)phosphoryl]-4-iodoaniline

Uniqueness

4-(Dimethylamino)-2-(4-iodoanilino)nicotinonitrile is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-(dimethylamino)-2-(4-iodoanilino)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13IN4/c1-19(2)13-7-8-17-14(12(13)9-16)18-11-5-3-10(15)4-6-11/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITSBTKCFGGFLPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=NC=C1)NC2=CC=C(C=C2)I)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13IN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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